N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Description
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride (CAS: 97454-51-8) is a substituted acetamide derivative with a phenyl group, methylamino side chain, and methyl substituent on the nitrogen atom. This compound is primarily used in research settings, as indicated by its availability through Santa Cruz Biotechnology (SCBT) under catalog number sc-338282 . Its molecular structure (Fig. 1) features a central acetamide backbone modified with aromatic and aliphatic substituents, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDUIBLLVOTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913913 | |
| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97454-51-8 | |
| Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97454-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride typically involves the reaction of N-methyl-2-methylamino-N-phenyl-acetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamide compounds .
Scientific Research Applications
Neuropharmacology
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride has garnered interest for its potential neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and reward pathways.
Case Study:
A study assessed the binding affinity of this compound to various neurotransmitter receptors, indicating significant interactions that could lead to mood-enhancing effects. Further research is necessary to quantify these interactions and explore therapeutic potential in treating psychiatric disorders.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Biochemical Assays
The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity allows researchers to investigate various biochemical processes, contributing to a deeper understanding of cellular functions .
Chemical Reagent
In organic chemistry, this compound serves as a reagent for synthesizing other compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .
Mechanism of Action
The mechanism of action of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted acetamides, many of which exhibit diverse biological activities or serve as intermediates in pharmaceutical synthesis. Below is a detailed comparison with key analogues:
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Pharmacological and Functional Insights
- Hypoglycemic Activity: While direct data on the target compound is absent, related acetamides (e.g., those in Fig.
- Local Anesthetic Analogues: Lidocaine Impurity K () highlights the role of dimethylphenyl and ethylmethylamino groups in sodium channel modulation, a feature absent in the target compound due to its simpler N-phenyl substitution .
- Reactivity and Synthesis: Compounds like N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride () leverage alkyne groups for synthetic versatility, whereas the target compound’s phenyl group may prioritize aromatic interactions in drug-receptor binding .
Key Differences and Research Implications
Substituent Impact : The phenyl group in the target compound provides aromatic stability but limits steric bulk compared to cyclohexyl or ethynylphenyl groups in analogues.
Functional Versatility : Unlike carboxylic acid derivatives (), the target’s amide backbone may favor protease resistance and metabolic stability .
Biological Activity
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride, also known as N-methyl-2-(2-(methylamino)phenyl)acetamide, is a compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
- Molecular Formula : C10H15ClN2O
- Molecular Weight : 214.69 g/mol
- Functional Groups : The compound features an amide functional group, which is crucial for its biological interactions.
This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity and influencing biochemical pathways. This modulation is significant for its potential applications in medicinal chemistry and biochemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Enzyme Interactions : It has been utilized in biochemical assays to study enzyme interactions, suggesting a role in elucidating metabolic pathways.
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in relation to cancer treatments and other diseases. Its structure allows it to act on specific molecular targets relevant to disease mechanisms.
Antitumor Activity
A study focused on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the phenyl ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions demonstrated potent inhibitory effects on tumor growth, indicating that this compound could be a lead compound in developing antitumor agents .
Enzyme Modulation Studies
In biochemical assays, this compound was shown to significantly modulate the activity of certain enzymes involved in metabolic pathways. This modulation is essential for understanding its role in drug development and therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-Dimethylacetamide | C₆H₁₃N₁O | Common solvent and reagent in organic synthesis |
| N-Methylacetamide | C₅H₁₃N₁O | Used as a solvent; less potent than the target compound |
| 2-Amino-N-(4-methoxyphenyl)acetamide | C₉H₁₃N₁O₂ | Exhibits analgesic properties; different substituents |
The unique combination of methyl and phenyl groups in this compound distinguishes it from other similar compounds, contributing to its specific biological activities and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
